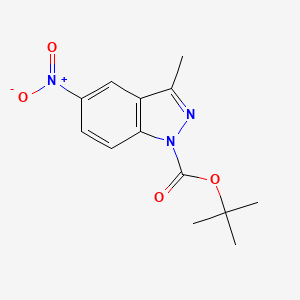
2-Fluoro-4-vinylpyridine
Descripción general
Descripción
“2-Fluoro-4-vinylpyridine” is a chemical compound with the molecular formula C7H6FN . It is related to 4-Vinylpyridine, which is used as a reagent for the modification of cysteine .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-Fluoro-4-vinylpyridine”, has been discussed in various literature . For instance, polyvinylpyridine can be prepared via radical polymerization of vinylpyridine using an initiator of azobisisobutyronitrile .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-4-vinylpyridine” consists of a pyridine ring with a vinyl group and a fluorine atom attached . The exact mass of the molecule is 123.048427358 g/mol .
Chemical Reactions Analysis
Polyvinylpyridine, a related compound, has been used in electrode organization for electrochemical applications . It can connect to various reagents such as oxidizing agents for the oxidation of chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-4-vinylpyridine” include a molecular weight of 123.13 g/mol, a topological polar surface area of 12.9 Ų, and a rotatable bond count of 1 .
Aplicaciones Científicas De Investigación
Photocatalytic Degradation
2-Fluoro-4-vinylpyridine: can be polymerized to create polyvinylpyridine, which, when combined with metal oxides like TiO2 and ZnO , forms composite materials . These composites have been studied for their effectiveness in the photocatalytic degradation of pollutants such as methyl orange and benzoic acid. This application is crucial for environmental remediation efforts, particularly in water treatment.
Block Copolymer Synthesis
The compound serves as a monomer for the synthesis of block copolymers containing polyvinylpyridine segments . These copolymers exhibit unique self-assembly properties and can be used in a variety of applications, including the development of nanoscale materials and smart drug delivery systems .
Coordination Chemistry
Due to the nitrogen atom in the pyridine ring, 2-Fluoro-4-vinylpyridine polymers can act as ligands in coordination chemistry . They can bind to various metal ions, forming complexes that are useful in catalysis, materials science, and the synthesis of metal-organic frameworks (MOFs).
Fluorination Chemistry
2-Fluoro-4-vinylpyridine: is part of the broader field of fluorination chemistry, where its incorporation into other molecules can significantly alter their chemical and physical properties . This is particularly relevant in the development of pharmaceuticals and agrochemicals.
Direcciones Futuras
Mecanismo De Acción
Target of Action
2-Fluoro-4-vinylpyridine is a synthetic compound with a molecular weight of 123.13 It’s known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that 2-Fluoro-4-vinylpyridine may interact with its targets in a unique manner, potentially involving the fluorine atom’s electron-withdrawing properties.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents
Pharmacokinetics
The compound’s physicochemical properties, such as its molecular weight and the presence of a fluorine atom, may influence its pharmacokinetic profile .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may impact its stability and activity.
Propiedades
IUPAC Name |
4-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVZHCAJTSCUEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626869 | |
| Record name | 4-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
552331-57-4 | |
| Record name | 4-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40626869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)


![2,3-Dihydrospiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B1322479.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)
![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)

![4-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1322491.png)


